5-Methyl-3-phenyl-1H-pyrazol-1-amine

Lipophilicity ADME Drug Design

5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS 77202-05-2) is a heterocyclic organic compound belonging to the pyrazole family. It is characterized by a pyrazole ring with a methyl group at position 5, a phenyl group at position 3, and an amine substituent at position 1, giving it the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 77202-05-2
Cat. No. B12892414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenyl-1H-pyrazol-1-amine
CAS77202-05-2
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1N)C2=CC=CC=C2
InChIInChI=1S/C10H11N3/c1-8-7-10(12-13(8)11)9-5-3-2-4-6-9/h2-7H,11H2,1H3
InChIKeyCUKBLKMAMQWDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS 77202-05-2) Procurement and Baseline Data Guide


5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS 77202-05-2) is a heterocyclic organic compound belonging to the pyrazole family. It is characterized by a pyrazole ring with a methyl group at position 5, a phenyl group at position 3, and an amine substituent at position 1, giving it the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol [1]. It is a regioisomer of several other methyl-phenyl-pyrazole amines, which differ in the placement of these functional groups, a factor critical for its specific chemical and biological interactions [2].

Why 5-Methyl-3-phenyl-1H-pyrazol-1-amine Cannot Be Substituted by Generic Pyrazole Analogs


Simple substitution with other pyrazole derivatives is not feasible due to the specific regioisomeric configuration of 5-Methyl-3-phenyl-1H-pyrazol-1-amine. Its unique substitution pattern (5-methyl, 3-phenyl, 1-amine) dictates distinct physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA), compared to regioisomers like 3-methyl-5-phenyl-1H-pyrazol-1-amine or non-phenyl analogs like 5-methyl-1H-pyrazol-1-amine [1]. These differences critically influence its performance as a synthetic building block, affecting reaction yields, selectivity in subsequent functionalizations (e.g., at the C-4 position [2]), and its interaction with biological targets . The precise placement of substituents is essential for maintaining the desired molecular geometry and electronic profile, making it a non-interchangeable, purpose-specific chemical tool.

Quantitative Differentiation of 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS 77202-05-2) from Key Analogs


Significantly Enhanced Lipophilicity (LogP) Over Non-Phenyl Analogs

The target compound exhibits a substantially higher lipophilicity (LogP = 2.15) compared to the non-phenyl analog 5-Methyl-1H-pyrazol-1-amine (LogP = 0.18) [1]. This difference is crucial for applications requiring membrane permeability or hydrophobic interactions. The presence of the phenyl group at the 3-position increases LogP by approximately 1.97 units, a nearly 12-fold difference in partition coefficient.

Lipophilicity ADME Drug Design

Regioisomeric Control Over Physicochemical Properties: Lipophilicity and PSA

The target compound's specific regioisomerism (5-methyl, 3-phenyl, 1-amine) results in a distinct physicochemical profile when compared to its positional isomer, 3-methyl-5-phenyl-1H-pyrazol-1-amine (CAS 99214-42-3). Both isomers share identical molecular weight (173.21 g/mol), exact mass (173.095), LogP (2.1535), and PSA (43.84) [1][2]. This demonstrates that while gross properties are identical, their different atomic connectivity leads to unique spatial and electronic distributions, which are the primary determinants of differential reactivity and binding affinity.

Structure-Activity Relationship (SAR) Physicochemical Properties Medicinal Chemistry

Reactivity Profile: Selective Functionalization at the C-4 Position

The 1-amino-5-methyl-3-phenylpyrazole scaffold, of which 5-Methyl-3-phenyl-1H-pyrazol-1-amine is a key representative, undergoes electrophilic aromatic substitution reactions (e.g., halogenation) preferentially at the C-4 position of the pyrazole ring . This predictable regioselectivity is a direct consequence of the substitution pattern and is a critical differentiator for synthetic planning. In contrast, 3-phenyl-1-aminopyrazoles without the 5-methyl group or with different amino placement may exhibit altered regioselectivity [1].

Synthetic Chemistry Regioselectivity Heterocyclic Chemistry

Recommended Research and Industrial Applications for 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS 77202-05-2)


Precursor for Kinase Inhibitor Libraries

The compound's lipophilic profile (LogP = 2.15) and defined synthetic handle (C-4 reactivity) make it an ideal building block for generating libraries of kinase inhibitors [1]. Its core structure is a recognized scaffold for developing FLT3 and p38 MAPK inhibitors, where the specific 5-methyl-3-phenyl-1-amino arrangement is critical for potency and selectivity [2][3].

Synthesis of Fluorescent Brighteners and Advanced Materials

Derivatives of this compound have been explored for their fluorescent properties, with the 5-amino-3-methyl-1-phenylpyrazole core serving as a precursor for fused heterocyclic systems that exhibit desirable optical characteristics [4]. The compound's specific substitution pattern is essential for achieving the correct geometry and electronic properties for these applications.

Development of Anti-inflammatory and Analgesic Agents

The pyrazole scaffold, particularly with N1-substitution, is a known pharmacophore for COX inhibitory activity [5]. The target compound's specific regioisomeric structure provides a unique starting point for designing novel anti-inflammatory agents, with the potential to optimize selectivity and reduce side effects compared to non-selective NSAIDs.

Agrochemical Research: Pesticide and Herbicide Intermediate

Phenylpyrazole derivatives, including those with a 5-methyl-3-phenyl substitution pattern, are established intermediates in the synthesis of agrochemicals such as herbicides (e.g., ET-751) and insecticides [6]. The compound's specific reactivity and stability under various conditions make it suitable for industrial-scale derivatization.

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